IT-143B
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Overview
Description
IT-143B: is a rare, higher homologue of the piericidin class, isolated from a Streptomyces species by Taiho Pharmaceuticals in collaboration with Chinese researchers in 1996 . It is known for its activity against the fungus Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus . Additionally, this compound has shown activity against KB carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: IT-143B is produced by the strain of Streptomyces species IT-143. The compound is isolated through fermentation processes involving the Streptomyces species, followed by extraction and purification steps to obtain the pure compound.
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the Streptomyces species, followed by solvent extraction and chromatographic purification to achieve high purity levels. The compound is typically stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: IT-143B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: IT-143B is used as a model compound in studying the synthesis and reactivity of piericidin analogues .
Biology: In biological research, this compound is utilized to study its effects on various microorganisms, including fungi and bacteria .
Medicine: this compound has shown potential as an antifungal, antibacterial, and anticancer agent. It is being investigated for its therapeutic applications in treating infections and cancer .
Industry: In the industrial sector, this compound is used in the development of new antibiotics and antifungal agents .
Mechanism of Action
IT-143B exerts its effects by targeting specific molecular pathways in microorganisms and cancer cells. It inhibits the proliferation of cancer cells by interfering with their metabolic pathways and inducing apoptosis . The compound also disrupts the cell membrane integrity of fungi and bacteria, leading to cell death .
Comparison with Similar Compounds
Piericidin A: Another member of the piericidin class, known for its antibiotic properties.
Piericidin B: Similar to IT-143B, with antifungal and antibacterial activities.
Piericidin C: Exhibits similar biological activities but differs in its chemical structure.
Uniqueness of this compound: this compound is unique due to its higher homologue structure, which contributes to its enhanced biological activity against a broader range of microorganisms and cancer cells . Its rarity and the difficulty in obtaining it have limited its exploration, making it a valuable compound for further research .
Properties
Molecular Formula |
C28H41NO4 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+ |
InChI Key |
QDBZGOIMALIBKV-JXOBDNEFSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |
SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |
Synonyms |
IT 143-B IT-143-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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